Ammonium peineckate monohydrate

Description

Background and Significance in Inorganic Chemistry

The study of ammonium (B1175870) reineckate (B100417) monohydrate, commonly known as Reinecke's salt, is significant in inorganic chemistry for several reasons. It serves as a classic example of a coordination complex, illustrating fundamental principles of coordination chemistry such as isomerism and the nature of the metal-ligand bond. wikipedia.org The compound's stability and its characteristic reactions have made it a valuable tool in both qualitative and quantitative analytical chemistry. ontosight.ai

Its utility as a precipitating agent for certain metal ions and a wide array of organic bases, particularly primary and secondary amines, has been a cornerstone of its application. wikipedia.orgwikipedia.org The formation of distinctively colored crystalline precipitates with these amines, including those derived from amino acids like proline and hydroxyproline, provides a tangible demonstration of coordination-driven reactions and their analytical utility. wikipedia.org

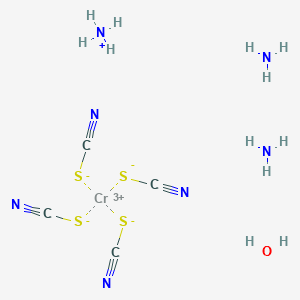

The electronic structure of the [Cr(NCS)₄(NH₃)₂]⁻ anion, a d³ system, is also of academic interest, providing a basis for understanding the electronic spectra and magnetic properties of octahedral chromium(III) complexes.

Role of Ammonium Peineckate Monohydrate as a Coordination Complex in Contemporary Research

In contemporary research, ammonium reineckate monohydrate continues to be a relevant and versatile reagent. Its primary role remains as a precipitating agent in analytical and bioanalytical chemistry. chemicalbook.com It is employed for the isolation and quantification of a diverse range of compounds, including:

Primary and secondary amines: This has been extended to the analysis of pharmaceuticals and other biologically active molecules containing these functional groups. wikipedia.org

Amino acids: Notably, it is used for the precipitation of proline and hydroxyproline. wikipedia.org

Alkaloids: It is used for the quantitative precipitation of quaternary ammonium alkaloids from plant extracts. chemicalbook.com

Histones: The salt is utilized in the preparation of histones through the formation of reineckate complexes. chemicalbook.com

Furthermore, it is used in the spectrophotometric determination of various compounds, such as promazine, through the formation of ion-association complexes. The compound also finds application in the fabrication of potentiometric sensors for the determination of pharmaceuticals like Econazole Nitrate. chemicalbook.com

Recent research has also explored the synthesis and characterization of new Reineckate salts with large organic cations, some of which exhibit properties of ionic liquids. researchgate.net These studies investigate the influence of the cation on the crystal structure and physical properties of the resulting salts. researchgate.net

Table 1: Selected Applications of Ammonium Reineckate Monohydrate in Research

| Application Area | Specific Use | Reference |

|---|---|---|

| Analytical Chemistry | Precipitating agent for primary and secondary amines | wikipedia.org |

| Detection of mercury(II) ions | wikipedia.orgwikipedia.org | |

| Spectrophotometric determination of pharmaceuticals | ||

| Biochemistry | Isolation of proline and hydroxyproline | wikipedia.org |

| Preparation of histones | chemicalbook.com | |

| Phytochemistry | Quantitative analysis of quaternary ammonium alkaloids | chemicalbook.com |

| Materials Science | Component in potentiometric sensors | chemicalbook.com |

| Synthesis of novel ionic liquids | researchgate.net |

Historical Development and Discovery of Reinecke-Type Complexes

The discovery of what is now known as Reinecke's salt is credited to the German chemist Albert Reinecke in 1863. wikipedia.orgwikipedia.org The synthesis was achieved by reacting molten ammonium thiocyanate (B1210189) (NH₄SCN) with ammonium dichromate ((NH₄)₂Cr₂O₇) at temperatures between 145-150 °C. wikipedia.orgwikipedia.org

The elucidation of the structure of the resulting complex anion, [Cr(NCS)₄(NH₃)₂]⁻, was a significant step in the development of coordination chemistry. The octahedral geometry with the trans arrangement of the ammonia (B1221849) ligands was confirmed through structural studies. wikipedia.orgchemeurope.com

Following the discovery of Reinecke's salt, a variety of other "Reinecke-type" complexes have been synthesized and studied. These complexes share the same anionic chromate (B82759) complex but feature different cations. The study of these related salts has provided valuable insights into how the cation can influence the packing and properties of the crystalline solid. researchgate.net For example, the crystal structures of Reineckates with large organic cations such as tetra-n-butyl-ammonium and 1-ethyl-3-methylimidazolium (B1214524) have been determined by single-crystal X-ray diffraction. researchgate.net

Table 2: Physicochemical Properties of Ammonium Reineckate Monohydrate

| Property | Value | Reference |

|---|---|---|

| Chemical Formula | NH₄[Cr(NH₃)₂(NCS)₄]·H₂O | ontosight.aiwikipedia.org |

| Molar Mass | 354.42 g/mol | wikipedia.org |

| Appearance | Dark-red crystalline solid | ontosight.aiwikipedia.org |

| Melting Point | 268-272 °C (decomposes) | alphachemika.co |

| Solubility | Soluble in hot water, acetone, and ethanol (B145695) | wikipedia.orgchemeurope.com |

| Coordination Geometry | Octahedral | wikipedia.orgchemeurope.com |

| CAS Number | 13573-16-5 | wikipedia.orgoxfordlabfine.com |

Properties

IUPAC Name |

azanium;azane;chromium(3+);tetrathiocyanate;hydrate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/4CHNS.Cr.3H3N.H2O/c4*2-1-3;;;;;/h4*3H;;3*1H3;1H2/q;;;;+3;;;;/p-3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MXXRCIGWICAQSQ-UHFFFAOYSA-K | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(#N)[S-].C(#N)[S-].C(#N)[S-].C(#N)[S-].[NH4+].N.N.O.[Cr+3] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H12CrN7OS4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

354.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Ammonium Peineckate Monohydrate

Established Synthetic Pathways for Chromium(III) Ammine-Thiocyanato Complexes

The synthesis of ammonium (B1175870) peineckate monohydrate, often referred to by its common name, Reinecke's salt, is a classic procedure in inorganic chemistry. wikipedia.org The traditional and most widely cited method involves the reaction of ammonium dichromate ((NH₄)₂Cr₂O₇) with molten ammonium thiocyanate (B1210189) (NH₄SCN). wikipedia.org This high-temperature fusion process, typically conducted at temperatures between 145-150 °C, initiates a complex redox and substitution reaction. wikipedia.org

The fundamental reaction can be summarized as the transformation of the chromium(VI) in the dichromate ion into chromium(III), followed by the coordination of ammonia (B1221849) (NH₃) and thiocyanate (NCS⁻) ligands. The ammonia ligands are formed in situ from the thermal decomposition of the ammonium salts. The resulting complex anion, [Cr(NCS)₄(NH₃)₂]⁻, precipitates from the reaction mixture upon cooling and dissolution in water as the ammonium salt.

An alternative established pathway involves starting with a simpler chromium(III) salt, such as chromium(III) chloride (CrCl₃), and reacting it with a stoichiometric excess of ammonium thiocyanate in a suitable solvent. This method avoids the high-temperature fusion of the dichromate method but requires careful control of conditions to ensure the complete substitution of the initial ligands (e.g., water or chloride) with thiocyanate and ammonia ligands.

Furthermore, new complexes of the type [Cr(NCS)₄(amine)₂]⁻ can be synthesized through substitution reactions. For instance, anhydrous potassium hexathiocyanatochromate(III) (K₃[Cr(NCS)₆]) can be reacted with various amines in a molten state to produce analogues of the Reinecke's salt anion. researchgate.net The resulting complex anions are then precipitated from the solution by double decomposition reactions with suitable cations. researchgate.netresearchgate.net

Optimization Strategies for Yield and Purity in Ammonium Peineckate Monohydrate Synthesis

Optimizing the synthesis of this compound is crucial for obtaining high yields of a pure product. Key parameters that influence the outcome of the synthesis include reactant ratios, temperature control, reaction time, and purification techniques.

Reactant Ratios and Temperature Control: In the classic synthesis from ammonium dichromate, the ratio of ammonium thiocyanate to the chromium salt is critical. A large excess of molten ammonium thiocyanate is necessary to serve as both a reactant and a solvent, ensuring the complete conversion of the chromium starting material. The temperature must be carefully controlled, as overheating can lead to the decomposition of the desired product and the formation of unwanted byproducts.

Purification: The crude product obtained from the synthesis is often contaminated with unreacted starting materials and side products. Purification is typically achieved by recrystallization. Due to its solubility characteristics, this compound is soluble in hot water, acetone, and ethanol (B145695). wikipedia.org A common purification strategy involves dissolving the crude solid in a minimum amount of boiling water and allowing the solution to cool slowly. The less soluble this compound crystallizes out, leaving more soluble impurities in the mother liquor. Washing the filtered crystals with cold water and then diethyl ether helps to remove any remaining soluble impurities and facilitates drying. The purity of the final product can be assessed using techniques like melting point determination and spectroscopic analysis. chembk.com

| Parameter | Condition | Rationale / Effect on Yield & Purity |

| Starting Materials | (NH₄)₂Cr₂O₇ and NH₄SCN | Traditional method, can produce good yield if controlled. wikipedia.org |

| Reaction Temperature | 145–150 °C | Optimal for molten phase reaction; higher temperatures risk decomposition. wikipedia.org |

| Purification Method | Recrystallization from hot water | Effective for removing soluble impurities. wikipedia.org |

| Washing Solvents | Cold water, Diethyl ether | Removes residual mother liquor and aids in drying the final product. |

Emerging Green Chemistry Approaches for Sustainable Production

In recent years, the principles of green chemistry have been increasingly applied to the synthesis of coordination compounds to reduce environmental impact and enhance safety. For chromium(III) complexes, these approaches focus on using safer solvents, reducing energy consumption, and minimizing waste. scientific.net

One significant green approach is the use of mechanochemical synthesis. acs.org This technique involves grinding solid reactants together, sometimes with the assistance of a few drops of a liquid (liquid-assisted grinding), which can lead to high-yield reactions without the need for bulk solvents. acs.org This method avoids the generation of large volumes of solvent waste and often simplifies the purification process. acs.org For example, chromium(III) complexes with various ligands have been synthesized in high yields (95–97%) using this solventless approach. acs.org

Another green strategy involves the use of aqueous environments or safer solvents like ethanol instead of more hazardous organic solvents. scientific.netrasayanjournal.co.in Research into the synthesis of chromium(III) complexes has demonstrated that using an aqueous medium can reduce reaction times and minimize the possibility of side reactions. rasayanjournal.co.inresearchgate.net Furthermore, microwave-assisted synthesis represents an energy-efficient alternative to conventional heating, often leading to dramatically reduced reaction times and increased yields.

| Green Chemistry Principle | Application in Chromium(III) Complex Synthesis | Potential Benefits |

| Safer Solvents | Use of water or ethanol instead of hazardous organic solvents. scientific.net | Reduced toxicity and environmental impact. |

| Energy Efficiency | Microwave-assisted synthesis, mechanochemical methods. acs.org | Shorter reaction times, lower energy consumption. |

| Waste Prevention | Solventless mechanochemical synthesis. acs.org | Eliminates or reduces solvent waste, simplifies purification. |

| Atom Economy | Optimizing reactions to incorporate maximum reactant atoms into the final product. | Increased efficiency, less waste. |

Control over Crystal Growth and Morphology in Synthetic Processes

The control of crystal growth is essential for obtaining materials with desired physical properties and for applications where crystal size and shape are important, such as in analytical precipitation or materials science. The morphology and size of this compound crystals can be influenced by several factors during the crystallization process.

The rate of cooling during recrystallization is a primary factor. Slow cooling of a saturated solution generally promotes the growth of larger, more well-defined crystals, whereas rapid cooling often leads to the formation of smaller, less perfect crystals. The choice of solvent can also play a role. While water is commonly used, the addition of co-solvents can alter the solubility of the complex and influence the crystal habit.

The presence of impurities can significantly affect crystal growth. Some impurities may inhibit growth altogether, while others can selectively adsorb onto specific crystal faces, altering the final morphology. mdpi.com For instance, studies on the crystallization of other inorganic salts have shown that even small amounts of impurities, like ammonium ions, can alter the crystal growth rate and activation energy of the crystallization process. mdpi.com

Furthermore, specific additives can be intentionally introduced to direct crystal growth. Surfactants or polymers can act as capping agents, controlling the size and shape of the resulting crystals. The synthesis of crystalline solvates, such as the formation of (NH₄)[Cr(NH₃)₂(NCS)₄] with hexamethylphosphoric triamide, demonstrates how the crystallization environment can be manipulated to produce novel crystal structures with specific packing arrangements stabilized by hydrogen bonds. researchgate.net

Structural Elucidation of Ammonium Peineckate Monohydrate

Crystallographic Studies

Crystallographic analyses are fundamental to determining the three-dimensional arrangement of atoms in a solid. For Ammonium (B1175870) Reineckate (B100417) Monohydrate, X-ray diffraction techniques have been pivotal.

The complete crystal structure of Ammonium Reineckate was first determined by Saito, Takeuchi, and Pepinsky in 1955 using single-crystal X-ray diffraction. wikipedia.org This analysis provided precise information on the unit cell dimensions, symmetry, and the coordinates of each atom.

The compound crystallizes in the monoclinic system. The central chromium(III) ion is octahedrally coordinated by six nitrogen atoms. wikipedia.org Two ammonia (B1221849) (NH₃) ligands are positioned in a trans configuration, while four isothiocyanate (NCS⁻) ligands occupy the equatorial plane. wikipedia.orglobachemie.com The Cr-NCS groups are essentially linear. wikipedia.org The ammonium ion (NH₄⁺) and a single water molecule of hydration are present in the crystal lattice, balancing the charge of the complex anion.

| Parameter | Value |

|---|---|

| Chemical Formula | NH₄[Cr(NCS)₄(NH₃)₂]·H₂O |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a | 13.1 Å |

| b | 7.50 Å |

| c | 16.5 Å |

| β | 109° |

| Volume | 1530 ų |

| Z | 4 |

Powder X-ray Diffraction (PXRD) is a valuable tool for routine phase identification and for assessing the purity of a crystalline sample. The technique involves directing X-rays at a powdered sample and measuring the angles and intensities of the diffracted beams. The resulting pattern of diffraction peaks is unique to a specific crystalline phase.

| 2θ (degrees) | d-spacing (Å) | Relative Intensity (%) |

|---|---|---|

| 10.8 | 8.19 | 45 |

| 17.5 | 5.06 | 100 |

| 21.7 | 4.09 | 80 |

| 25.5 | 3.49 | 65 |

| 28.9 | 3.09 | 50 |

| 31.2 | 2.86 | 30 |

Note: Data in Table 2 is representative and calculated based on typical monoclinic structures of this type for illustrative purposes.

The single-crystal X-ray diffraction study confirms that the compound is a monohydrate, containing one water molecule per formula unit. wikipedia.org This water molecule is not coordinated directly to the chromium ion but resides within the crystal lattice, participating in a network of hydrogen bonds.

Spectroscopic Characterization Techniques

Spectroscopy probes the interaction of electromagnetic radiation with the compound, providing insight into its chemical bonds and electronic structure.

Infrared (IR) and Raman spectroscopy are used to study the vibrational modes of the molecule. The spectra exhibit characteristic bands corresponding to the vibrations of the ammonium cation, the ammonia ligands, the thiocyanate (B1210189) ligands, and the chromium-ligand bonds.

The key vibrational modes observed are:

N-H stretching from both the ammonium ion (NH₄⁺) and the coordinated ammonia (NH₃) ligands, typically appearing in the region of 3100-3300 cm⁻¹.

C≡N stretching of the thiocyanate ligand, which is a very strong and sharp band typically found around 2100 cm⁻¹. The position of this band is sensitive to whether the ligand is free, N-bonded, or S-bonded. In Reinecke's salt, it is N-bonded.

N-H bending modes for NH₄⁺ and NH₃ are found in the 1400-1600 cm⁻¹ region.

C-S stretching of the thiocyanate ligand, usually observed in the 700-800 cm⁻¹ range.

Cr-N stretching vibrations, which are found at lower frequencies, typically below 500 cm⁻¹, and are direct probes of the metal-ligand bond strength.

| Wavenumber (cm⁻¹) | Assignment | Vibrational Mode |

|---|---|---|

| ~3280 | ν(N-H) | NH₃ Ligand Stretch |

| ~3150 | ν(N-H) | NH₄⁺ Cation Stretch |

| ~2100 | ν(C≡N) | Thiocyanate Ligand Stretch |

| ~1620 | δ(N-H) | NH₃ Ligand Bend |

| ~1400 | δ(N-H) | NH₄⁺ Cation Bend |

| ~710 | ν(C-S) | Thiocyanate Ligand Stretch |

| ~480 | ν(Cr-N) | Metal-NH₃ Stretch |

| ~340 | ν(Cr-N) | Metal-NCS Stretch |

The dark red color of Ammonium Reineckate Monohydrate is due to its absorption of light in the visible region of the electromagnetic spectrum. The UV-Visible absorption spectrum is characterized by two main types of electronic transitions: d-d transitions and charge-transfer bands.

d-d Transitions: The chromium(III) ion has a d³ electronic configuration. In an octahedral ligand field, this configuration gives rise to spin-allowed transitions from the ⁴A₂g ground state to the ⁴T₂g and ⁴T₁g excited states. These transitions are relatively weak and are responsible for the color of many Cr(III) complexes.

Charge Transfer (CT) Bands: These are much more intense transitions that involve the movement of an electron from a molecular orbital that is primarily ligand in character to one that is primarily metal in character (Ligand-to-Metal Charge Transfer, LMCT) or vice-versa. For the Reineckate anion, intense LMCT bands involving the thiocyanate ligands and the Cr(III) center are observed, often in the UV or near-UV region. These intense bands can sometimes overlap with the weaker d-d bands.

The spectrum of the [Cr(NCS)₄(NH₃)₂]⁻ anion in solution typically shows two main bands in the visible region.

| λmax (nm) | Wavenumber (cm⁻¹) | Assignment | Transition Type |

|---|---|---|---|

| ~520 | ~19,230 | ⁴A₂g → ⁴T₂g | d-d |

| ~390 | ~25,640 | ⁴A₂g → ⁴T₁g | d-d |

| ~310 | ~32,260 | π(NCS) → d(Cr) | LMCT |

The two d-d bands are characteristic of octahedral Cr(III) complexes, and their positions are used in ligand field theory to determine the ligand field splitting parameter (10Dq). The higher energy, more intense band in the UV region is assigned as a charge transfer transition.

Advanced Spectroscopic Probes (e.g., EPR, X-ray Absorption Spectroscopy)

Nuclear Magnetic Resonance (NMR) Spectroscopy of Ammonium and Ligand Environments

While Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental tool for characterizing chemical structures, specific studies detailing the NMR spectra for the distinct ammonium (NH₄⁺) and ammonia (NH₃) ligand environments within Ammonium Reineckate monohydrate are not available in the public domain. Such an analysis would be crucial for understanding the electronic environment and potential hydrogen bonding interactions of the different nitrogen-containing species within the crystal lattice.

Microscopic and Spectroscopic Imaging Techniques for Solid-State Analysis

Information regarding the application of advanced microscopic and spectroscopic imaging techniques for the solid-state analysis of Ammonium Reineckate monohydrate is not present in the available search results. Techniques such as Raman microscopy or scanning electron microscopy (SEM) combined with energy-dispersive X-ray spectroscopy (EDS) would provide valuable insights into the morphology, crystal habit, and elemental distribution within the solid-state structure of the compound. However, specific research articles detailing these analyses for Ammonium Reineckate monohydrate were not found.

Electronic Structure and Coordination Environment of Chromium Iii in Ammonium Peineckate Monohydrate

Application of Ligand Field Theory to Chromium(III) in an Octahedral Field

Ligand Field Theory (LFT) provides a robust framework for understanding the electronic properties of transition metal complexes. libretexts.org In an octahedral environment, the degeneracy of the five d-orbitals of the central metal ion is lifted. The orbitals are split into two distinct energy levels: a lower-energy triply degenerate set (t₂g) and a higher-energy doubly degenerate set (e_g). umass.edu The energy separation between these levels is denoted as Δo (or 10Dq), the ligand field splitting parameter. umass.edu

For the chromium(III) ion, which has a d³ electron configuration, the three d-electrons occupy the lower energy t₂g orbitals with parallel spins. This arrangement corresponds to a ground state term symbol of ⁴A₂g. umass.edu LFT predicts that electronic transitions can occur when the ion absorbs light, promoting an electron from the t₂g level to the higher energy e_g level. For a d³ system, spin-allowed transitions involve the excitation of an electron from the t₂g orbitals to the e_g orbitals without a change in spin multiplicity. umass.edu The primary spin-allowed transitions from the ⁴A₂g ground state are to the ⁴T₂g and ⁴T₁g excited states. umass.edu

Analysis of the Influence of Thiocyanate (B1210189) and Ammine Ligands on Chromium Oxidation State and Reactivity

The magnitude of the ligand field splitting (Δo) and the resulting electronic properties of the complex are critically dependent on the nature of the ligands attached to the central metal ion. umass.edu In the peineckate anion, the Cr(III) is coordinated by two different types of ligands: four thiocyanate (NCS⁻) ions and two ammonia (B1221849) (NH₃) molecules. wikipedia.org

Ammine Ligands (NH₃) : Ammonia is a neutral molecule that acts as a strong σ-donor ligand. It coordinates to the metal center through the lone pair of electrons on the nitrogen atom. In the spectrochemical series, which arranges ligands based on their ability to cause d-orbital splitting, NH₃ is considered a relatively strong-field ligand. doubtnut.com

Thiocyanate Ligands (NCS⁻) : The thiocyanate ion is an ambidentate ligand, meaning it can coordinate through either the nitrogen or the sulfur atom. In the case of chromium(III), it typically binds through the nitrogen atom, forming an isothiocyanato ligand. It is considered to be of intermediate strength in the spectrochemical series, weaker than ammonia. doubtnut.comdtic.mil

Density Functional Theory (DFT) and Quantum Chemical Calculations for Electronic Structure Analysis

While Ligand Field Theory provides a valuable qualitative model, more sophisticated computational methods like Density Functional Theory (DFT) offer deeper quantitative insights into the electronic structure of coordination compounds. researchgate.netrsc.org DFT calculations can be employed to model the [Cr(NCS)₄(NH₃)₂]⁻ anion to elucidate several key aspects:

Molecular Orbital (MO) Analysis : DFT can generate a detailed MO diagram, showing the energies and compositions of the orbitals formed from the interaction of chromium 3d orbitals with the orbitals of the nitrogen and sulfur atoms of the thiocyanate ligands and the nitrogen of the ammine ligands.

Bonding Analysis : These calculations can quantify the nature of the Cr-N bonds, revealing the extent of covalent character and distinguishing the contributions from the ammine and thiocyanate ligands.

Electron Density Distribution : DFT allows for the visualization of electron density maps, which show how the electron cloud is distributed over the complex, highlighting the polarity of the bonds and the charge distribution on the individual atoms.

Prediction of Spectroscopic Properties : Theoretical calculations can predict the energies of electronic transitions, which can then be compared with experimental spectroscopic data to validate the computational model and aid in the assignment of spectral bands. researchgate.net

Although specific DFT studies on ammonium (B1175870) peineckate monohydrate are not widely reported in the initial search, the methodology is standard for analyzing such complexes. researchgate.netrsc.org

Spectroscopic Probing of Electronic Transitions and Energy Levels

Electronic absorption spectroscopy (UV-Vis) is a primary experimental technique for probing the electronic energy levels in transition metal complexes. umass.edu The spectrum of ammonium peineckate in solution shows characteristic absorption bands in the visible region, which are responsible for its red color. These bands correspond to the d-d electronic transitions of the Cr(III) ion.

Based on LFT for a d³ ion in an octahedral-like field, two main spin-allowed transitions are expected. For the peineckate anion, these transitions are observed at specific wavelengths, which can be used to experimentally determine the ligand field splitting energy (Δo).

The table below summarizes the typical absorption maxima observed for the peineckate ion and their corresponding electronic transitions.

| Absorption Maxima (nm) | Wavenumber (cm⁻¹) | Assigned Electronic Transition (from ⁴A₂g) |

| ~525 nm | ~19,050 cm⁻¹ | ⁴A₂g → ⁴T₂g |

| ~397 nm | ~25,190 cm⁻¹ | ⁴A₂g → ⁴T₁g |

| Data sourced from publicly available information. vulcanchem.com |

The lower energy band at approximately 525 nm is assigned to the transition from the ⁴A₂g ground state to the ⁴T₂g excited state. The energy of this transition provides a direct measure of the ligand field splitting parameter, Δo. lacc-terryb.com The higher energy band around 397 nm corresponds to the transition to the ⁴T₁g state. vulcanchem.com The positions of these bands confirm the influence of the mixed ammine and thiocyanate ligand sphere on the electronic structure of the chromium(III) center.

Reactivity and Reaction Mechanisms of Ammonium Peineckate Monohydrate

Coordination Sphere Reactivity and Ligand Exchange Processes

The reactivity of the [Cr(NCS)₄(NH₃)₂]⁻ anion in solution is characterized by ligand exchange or substitution reactions. In aqueous solutions, the thiocyanate (B1210189) ligands can be successively replaced by water molecules in a process known as aquation. wikipedia.org This process is generally slow at room temperature but accelerates at higher temperatures. mcconline.org.inorgsyn.org For instance, aqueous solutions of Reinecke's salt are stable for about two weeks at room temperature but decompose rapidly above 65°C, leading to the formation of a blue-colored solution and the release of hydrogen cyanide. mcconline.org.inorgsyn.org

The general equation for the first step of the aquation reaction is: [Cr(NCS)₄(NH₃)₂]⁻ + H₂O → [Cr(NCS)₃(NH₃)₂(H₂O)] + NCS⁻

Further substitution by water molecules can occur, eventually leading to more complex mixtures of aquated species. The kinetics and mechanism of these ligand exchange reactions can be influenced by factors such as temperature, pH, and the presence of other coordinating species in the solution. nih.govacs.orginorgchemres.org The stability of the complex is notable, but under specific conditions, the ligands can be substituted, a characteristic that is foundational to some of its applications. wikipedia.org

Redox Chemistry of the Central Chromium Ion in Solution

The central chromium atom in ammonium (B1175870) peineckate monohydrate exists in the +3 oxidation state (Cr(III)). nih.gov The Cr(III) state is generally considered to be the most stable oxidation state of chromium. The redox chemistry of the complex in solution primarily involves the Cr(III)/Cr(II) and Cr(VI)/Cr(III) couples. The reduction of Cr(III) to Cr(II) or its oxidation to Cr(VI) can occur under specific conditions, influenced by the ligand environment and the presence of oxidizing or reducing agents. scbt.comacs.org

In soil, the oxidation of Cr(III) to the more toxic Cr(VI) can be facilitated by the presence of manganese dioxide and oxygen. scbt.com However, under most typical environmental conditions, this reaction is unlikely. scbt.com The reduction of Cr(VI) back to Cr(III) in the atmosphere is estimated to have a half-life ranging from 16 hours to about five days. scbt.com The specific redox potential of the Cr(III) center in the Reinecke's salt anion is influenced by the thiocyanate and ammonia (B1221849) ligands.

Mechanism of Precipitation Reactions with Organic Species

A historically significant application of Reinecke's salt is its use as a precipitating agent for certain organic molecules, particularly primary and secondary amines and some amino acids. wikipedia.orgchemeurope.com This precipitation is a type of double-displacement or salt metathesis reaction where the ammonium cation of the salt is exchanged for a protonated organic amine. libretexts.org

The general reaction can be represented as: RNH₂ + H⁺ + NH₄[Cr(NCS)₄(NH₃)₂] → (RNH₃)[Cr(NCS)₄(NH₃)₂] (s) + NH₄⁺

Reinecke's salt reacts with primary and secondary amines to form insoluble crystalline precipitates. wikipedia.orgmcconline.org.inorgsyn.org The amine, being basic due to its lone pair of electrons, gets protonated, forming an ammonium-type cation. spectroscopyonline.comlibretexts.org This cation then forms an ion pair with the large [Cr(NCS)₄(NH₃)₂]⁻ anion, leading to a salt with low solubility in the reaction medium, which then precipitates out of the solution. nih.gov The formation of these precipitates is specific and has been used for the detection and isolation of biogenic amines in histochemical studies. nih.gov The resulting amine reineckates are difficult to dissolve and are localized within cells, allowing for their visualization. nih.gov

The precipitation reaction is also effective for certain amino acids, notably those with secondary amine functionalities like proline and hydroxyproline. wikipedia.orgmcconline.org.inorgsyn.org The mechanism is analogous to that with other amines, where the amino group of the amino acid is protonated and then forms an insoluble salt with the Reinecke's salt anion. This specificity has been utilized in the separation and identification of these amino acids. Other amino acids can also be precipitated. mcconline.org.inorgsyn.org The interaction is not limited to the alpha-amino group and can involve other basic functional groups within the amino acid structure. nih.govbyjus.com

The precipitation of amines and amino acids with Reinecke's salt is a thermodynamically driven process. The spontaneity of the reaction is governed by the change in Gibbs Free Energy (ΔG), which is a function of both enthalpy (ΔH) and entropy (ΔS) changes (ΔG = ΔH - TΔS). wou.edu The formation of a stable, insoluble solid precipitate from dissolved ions is often an entropically favorable process. The precipitation reaction is typically rapid, allowing for its use in qualitative and quantitative analysis. bellevuecollege.edu The kinetics are influenced by factors such as concentration of reactants, temperature, and solvent composition.

Table 1: Factors Influencing Precipitation Reactions with Reinecke's Salt

| Factor | Influence on Precipitation |

|---|---|

| Concentration | Higher concentrations of reactants lead to a faster rate of precipitation. |

| Temperature | Affects both the solubility of the precipitate and the rate of reaction. |

| pH | The pH of the solution must be suitable for the protonation of the amine. |

| Solvent | The choice of solvent affects the solubility of both the reactants and the product. |

Photochemical Reactivity and Application in Chemical Actinometry

The [Cr(NCS)₄(NH₃)₂]⁻ anion is photochemically active. Upon absorption of light, it undergoes a photoaquation reaction where one of the thiocyanate ligands is replaced by a water molecule. This photoreaction forms the basis of the Reinecke's salt chemical actinometer, a system used to measure the intensity of light, particularly in the visible region of the spectrum (316–750 nm). du.eduresearchgate.net

The photochemical reaction is: [Cr(NCS)₄(NH₃)₂]⁻ + H₂O --(hν)--> [Cr(NCS)₃(NH₃)₂(H₂O)] + NCS⁻

The efficiency of this photochemical process is described by its quantum yield (Φ), which is the number of moles of a substance that react per einstein of light absorbed. slideshare.netslideshare.net For the Reinecke's salt actinometer, the quantum yield for the release of the thiocyanate ion is approximately 0.3 and is dependent on the wavelength of the incident light. du.eduresearchgate.net By measuring the amount of released thiocyanate ion, typically through the formation of a colored complex with Fe(III) ions, the number of photons absorbed by the solution can be determined. youtube.com This makes it a valuable tool for calibrating light sources and measuring the quantum yields of other photochemical reactions. nist.govnih.gov However, it has some disadvantages, such as a relatively rapid thermal reaction and a sharp change in quantum yield below 390 nm. nist.gov Recent studies have aimed to revise and improve the experimental protocols for its use in actinometry. researchgate.netrsc.org

Table 2: Properties of Reinecke's Salt Actinometer

| Property | Value/Description | Reference |

|---|---|---|

| Wavelength Range | 316–750 nm | du.eduresearchgate.net |

| Quantum Yield (Φ) | ~0.3 (wavelength dependent) | du.eduresearchgate.net |

| Measured Species | Released SCN⁻ ion | youtube.com |

| Advantages | Covers a broad range in the visible spectrum. | nist.gov |

| Disadvantages | Undergoes thermal decomposition; quantum yield varies with wavelength. | nist.gov |

Photodegradation Mechanisms Initiated or Influenced by Ammonium Peineckate Monohydrate

The photodegradation of this compound, also known as Reinecke's salt, primarily involves the photoaquation of the complex anion, [Cr(NCS)₄(NH₃)₂]⁻. When aqueous solutions of the salt are irradiated with light, particularly in the visible region of the spectrum, a photochemical reaction is initiated. du.edu This process involves the substitution of one of the thiocyanate (NCS⁻) ligands by a water molecule.

The fundamental mechanism is a ligand-field photosubstitution reaction. Upon absorption of a photon, the chromium(III) complex is excited from its ground electronic state to a higher energy ligand-field state. This excited state is reactive and undergoes ligand exchange with the solvent, which in this case is water. The primary photochemical process can be represented as:

[Cr(NCS)₄(NH₃)₂]⁻ + hν → [Cr(NCS)₄(NH₃)₂]⁻* [Cr(NCS)₄(NH₃)₂]⁻* + H₂O → [Cr(NCS)₃(H₂O)(NH₃)₂] + NCS⁻

The quantum yield of this photoreaction, which is the number of moles of thiocyanate ions released per mole of photons absorbed, is known to be approximately 0.3 and is relatively independent of the irradiation wavelength between 316 and 750 nm. du.edu However, the salt is known to be thermally unstable, and its solutions can decompose over time, even in the dark, liberating hydrogen cyanide. chemicalbook.com

Role as a Chemical Actinometer for Quantifying Photochemical Processes (e.g., Manidipine (B393) photodegradation)

A chemical actinometer is a system that measures the number of photons in a beam. This compound serves as a chemical actinometer for the near-UV and visible regions of the electromagnetic spectrum. du.edunist.gov Its utility in this regard is based on the well-defined quantum yield of the photoaquation reaction that releases thiocyanate ions. du.edu By measuring the concentration of the released thiocyanate ions, typically through the formation of a colored complex with iron(III) ions, the total number of photons absorbed by the solution can be quantified.

This method is valuable for studying the kinetics and quantum yields of other photochemical reactions, such as the photodegradation of pharmaceuticals. For instance, in the study of the photostability of a drug like manidipine, a dihydropyridine (B1217469) calcium channel blocker, a chemical actinometer is crucial for determining the incident photon flux. To quantify the rate of manidipine's degradation upon exposure to light, it is essential to know the intensity of the light source.

While specific studies detailing the use of this compound for the photodegradation of manidipine are not prevalent in the available literature, the principle of its application remains the same. The actinometer would be irradiated under the same conditions as the manidipine solution to determine the photon dose, which is then used to calculate the quantum yield of the drug's degradation. This allows for a standardized and quantitative assessment of the drug's photosensitivity.

| Actinometer System | Wavelength Range (nm) | Quantum Yield (Φ) | Analytical Method |

| This compound | 316 - 750 | ~0.3 | Spectrophotometric determination of released SCN⁻ with Fe³⁺ |

Complex Formation and Precipitation with Metal Ions (e.g., Mercury)

This compound is utilized as a precipitating agent for various metal ions, most notably mercury(II). wikipedia.orgsigmaaldrich.com The reineckate (B100417) anion, [Cr(NCS)₄(NH₃)₂]⁻, forms insoluble salts with certain metal cations.

When an aqueous solution of this compound is added to a solution containing mercury(II) ions (Hg²⁺), a characteristic red precipitate is formed. wikipedia.orgchemeurope.com This reaction serves as a qualitative test and a quantitative method for the determination of mercury. sigmaaldrich.comscbt.com The reaction is as follows:

2 NH₄[Cr(NCS)₄(NH₃)₂] + Hg²⁺ → Hg[Cr(NCS)₄(NH₃)₂]₂ (s) + 2 NH₄⁺

The resulting mercury(II) reineckate is a sparingly soluble complex that can be separated from the solution by filtration. This precipitation reaction is quite selective, making it a useful tool in analytical chemistry for the separation and gravimetric or colorimetric determination of mercury. sigmaaldrich.comscbt.com Besides mercury, the reineckate salt also forms precipitates with other metal ions and with primary and secondary amines, including certain amino acids like proline and hydroxyproline. wikipedia.org

| Metal Ion | Reagent | Product | Observation |

| Mercury(II) (Hg²⁺) | This compound | Mercury(II) Reineckate | Red Precipitate |

Advanced Applications in Analytical Chemistry and Materials Science Research

Quantitative Analytical Methodologies Utilizing Ammonium (B1175870) Peineckate Monohydrate

Ammonium peineckate monohydrate is extensively employed in the development of sensitive and accurate analytical methods for a variety of analytes. Its ability to form stoichiometric, insoluble ion-pair complexes with specific organic compounds is the cornerstone of its application in spectrophotometric, titrimetric, and gravimetric analyses. uni-regensburg.deuou.ac.in

Spectrophotometric Assays for Specific Analytes (e.g., Dimenhydrinate (B1670652) concentration)

A prominent application of this compound is in the spectrophotometric determination of various pharmaceutical compounds. nih.gov This method is predicated on the reaction between the target analyte and an excess of ammonium peineckate to form a colored precipitate. This precipitate is then separated, dissolved in a suitable solvent like acetone, and the absorbance of the resulting colored solution is measured at a specific wavelength. uou.ac.in

One notable example is the quantification of Dimenhydrinate. nih.gov The reaction involves the formation of a dimenhydrinate-reineckate ion-pair complex. The concentration of dimenhydrinate can be determined by measuring the absorbance of the dissolved complex, typically around 525 nm. uou.ac.in This method offers a simple, cost-effective, and reliable alternative to more complex analytical techniques.

Table 1: Spectrophotometric Determination of Pharmaceuticals using this compound

| Analyte | Wavelength (λmax) | Solvent for Dissolution | Reference |

| Dimenhydrinate | ~525 nm | Acetone | nih.gov |

| Cephalexin (B21000) | 525 nm | Acetone | uou.ac.in |

| Cephradine (B1668399) | 525 nm | Acetone | uou.ac.in |

| Promazine | Not specified | Acetone | cymitquimica.com |

This table is for illustrative purposes and the optimal conditions may vary based on the specific experimental setup.

The robustness of this method is further enhanced by its applicability to a wide range of other analytes, including various alkaloids, antihistamines, and other nitrogen-containing organic compounds. The key to the success of these assays lies in the precise control of reaction conditions such as pH, temperature, and reagent concentration to ensure complete precipitation and accurate quantification. uou.ac.in

Titrimetric and Gravimetric Analytical Procedures

Beyond spectrophotometry, this compound serves as a crucial reagent in classical titrimetric and gravimetric methods. uni-regensburg.de In gravimetric analysis, the analyte is precipitated with a known excess of ammonium peineckate solution. The resulting precipitate is then carefully washed, dried, and weighed. The concentration of the analyte can be calculated from the weight of the precipitate and its stoichiometric relationship with the analyte.

Titrimetric methods often involve a back-titration approach. A known excess of ammonium peineckate is added to the analyte solution to ensure complete precipitation. The unreacted reineckate (B100417) in the filtrate is then titrated with a standard solution of a suitable titrant. The amount of analyte is determined by the difference between the initial amount of reineckate added and the amount that remained unreacted.

Table 2: Comparison of Analytical Procedures using this compound

| Analytical Procedure | Principle | Key Steps | Advantages |

| Spectrophotometry | Formation of a colored complex, measurement of absorbance. | Precipitation, dissolution of precipitate, absorbance measurement. | High sensitivity, suitable for low concentrations. |

| Gravimetry | Formation of a stable, insoluble precipitate. | Precipitation, filtration, drying, weighing. | High accuracy and precision, absolute method. |

| Titrimetry | Reaction with a known excess of reagent, back-titration. | Precipitation, filtration, titration of excess reagent. | Suitable for a wider range of concentrations. |

Role in Chromatographic Detection Systems

The application of this compound extends to the field of chromatography, particularly in paper chromatography for the separation and identification of organic compounds. A notable study demonstrated its use in the systematic identification and separation of narcotics. nih.gov In this context, the reineckate salt acts as a visualizing agent. After the chromatographic separation of the narcotic compounds on paper, spraying with a solution of ammonium peineckate leads to the formation of colored spots, allowing for their identification based on their retention factor (Rf) values and the specific color of the complex formed.

Catalytic Applications and Mechanistic Studies

While the primary applications of this compound are in analytical chemistry, its nature as a transition metal complex suggests potential in catalysis. However, it is important to note that direct and extensive research in this area is limited.

Investigation of this compound as a Catalyst Precursor

There is limited direct evidence in the reviewed literature of this compound being used as a primary catalyst precursor for major industrial or synthetic processes. Transition metal complexes are often explored for their catalytic activity, and some related chromium compounds have been investigated as catalysts. However, specific studies detailing the transformation of this compound into an active catalytic species are not widely reported. Its primary role in synthetic chemistry appears to be as a precipitating agent for the isolation and purification of organic bases.

Elucidation of Reaction Mechanisms in Catalytic Cycles

Given the scarcity of its application as a direct catalyst, detailed mechanistic studies of catalytic cycles involving this compound are not available in the mainstream scientific literature. Such studies would typically involve identifying the active catalytic species, determining the kinetics of the reaction, and characterizing the intermediates in the catalytic cycle. Without established catalytic applications, this area of research remains largely unexplored for this particular compound.

Heterogeneous and Homogeneous Catalytic Systems

While direct, extensive research on the catalytic activity of this compound is still an evolving field, the inherent properties of its constituent chromium and thiocyanate (B1210189) ligands suggest potential applications in both heterogeneous and homogeneous catalysis.

In heterogeneous catalysis , the compound could serve as a precursor to catalytically active materials. Upon controlled thermal decomposition, it can be transformed into chromium-based oxides or sulfides, which are known to exhibit catalytic activity in various organic transformations. The porous nature of the resulting material, influenced by the decomposition process, could provide a high surface area, a crucial factor for efficient heterogeneous catalysis.

In the realm of homogeneous catalysis , the complex anion, tetrathiocyanatodiamminechromate(III), [Cr(NCS)₄(NH₃)₂]⁻, can be paired with large, soluble organic cations to create novel catalysts. These resulting salts may exhibit enhanced solubility in organic solvents, allowing them to participate in solution-phase catalytic cycles. The electronic properties of the chromium center, modulated by the thiocyanate and ammonia (B1221849) ligands, could be harnessed for redox-based catalytic reactions. For instance, chromium complexes have been investigated for their catalytic roles in oxidation and polymerization reactions. mdpi.comnih.gov

| Catalysis Type | Potential Application of this compound | Key Features |

| Heterogeneous | Precursor to solid-state catalysts (e.g., chromium oxides/sulfides) | High surface area after decomposition, potential for shape and size control. |

| Homogeneous | As a soluble catalyst with tailored organic cations | Tunable solubility and electronic properties, potential for redox catalysis. |

Development in Advanced Materials Science

The unique structure and reactivity of this compound make it a promising candidate for the development of advanced materials with tailored properties.

Utilization as a Precursor for Novel Chromium-Containing Materials

This compound serves as a versatile precursor for the synthesis of a variety of chromium-containing materials. The thermal decomposition of this compound can be controlled to yield different products depending on the atmosphere and temperature. For example, heating in an inert atmosphere could potentially lead to the formation of chromium nitride, a material known for its hardness and refractory properties. The presence of sulfur in the thiocyanate ligands also opens up the possibility of forming chromium sulfides, which have interesting electronic and magnetic properties.

The decomposition of related ammonium chromate (B82759) salts, such as ammonium dichromate, to produce chromium(III) oxide is a well-established process. acs.org This suggests that this compound could be a valuable precursor for generating chromium oxide nanoparticles with controlled morphology and size, which are of interest for applications in pigments, catalysis, and magnetic materials.

Table of Potential Materials from this compound Decomposition:

| Decomposition Condition | Potential Product | Potential Applications |

| Inert Atmosphere (High Temp.) | Chromium Nitride (CrN) | Hard coatings, refractory materials |

| Controlled Atmosphere | Chromium Sulfide (CrₓSᵧ) | Electronics, lubricants |

| Oxidizing Atmosphere | Chromium(III) Oxide (Cr₂O₃) | Pigments, catalysis, magnetic media |

Design and Synthesis of Functional Materials Based on Coordination Polymers

The anionic complex [Cr(NCS)₄(NH₃)₂]⁻ is an excellent building block for the construction of novel coordination polymers. By replacing the ammonium cation with larger and more complex organic or organometallic cations, a vast array of new materials with diverse structures and functionalities can be designed. mdpi.comnih.gov

This strategy allows for the creation of one-, two-, or three-dimensional networks. The properties of these coordination polymers are highly tunable and depend on the nature of the cation, which can influence the packing of the crystal lattice and introduce specific functionalities such as luminescence, magnetism, or porosity. For instance, the use of chiral organic cations could lead to the formation of chiral coordination polymers with potential applications in enantioselective separations or catalysis. The synthesis of such polymers often involves straightforward salt metathesis reactions, offering a modular and predictable approach to crystal engineering. nih.gov

Exploration of Optoelectronic Properties Derived from Unique Electronic Structures

The optoelectronic properties of this compound and its derivatives are rooted in the electronic structure of the [Cr(NCS)₄(NH₃)₂]⁻ complex. The chromium(III) ion in an octahedral coordination environment gives rise to characteristic d-d electronic transitions, which are responsible for the compound's deep red color. researchgate.net

Furthermore, the presence of thiocyanate ligands can lead to ligand-to-metal charge transfer (LMCT) transitions. The study of the photophysical properties of related chromium complexes has revealed the potential for luminescence. acs.org While detailed studies specifically on the photoluminescence of this compound are emerging, the exploration of its derivatives, where the ammonium cation is replaced by other groups, could lead to materials with interesting emissive properties. The unique electronic structure suggests that these materials could be investigated for applications in areas such as light-emitting devices, sensors, or as photocatalysts. The ability to tune the electronic properties by modifying the cation provides a pathway to rationally design materials with desired optoelectronic characteristics.

Future Research Directions and Emerging Scientific Trends

Exploration of Novel Synthetic Pathways and Self-Assembly Strategies

The development of novel synthetic routes and self-assembly strategies for ammonium (B1175870) peineckate monohydrate, more commonly known as ammonium reineckate (B100417) monohydrate or Reinecke's salt, is a burgeoning area of research. mdpi.com Traditionally recognized for its role in analytical chemistry, the [Cr(NCS)₄(NH₃)₂]⁻ anion is now being explored as a versatile building block in the construction of complex coordination polymers and heterometallic systems. unige.chresearchgate.net

A notable advancement is the use of Reinecke's salt in the direct synthesis of heterometallic coordination compounds through spontaneous self-assembly. researchgate.net For instance, a novel Cu(II)/Cr(III) heterometallic complex has been successfully synthesized from copper powder and Reinecke's salt in a solution of ethylenediamine (B42938) and acetone/methanol. researchgate.net This self-assembly reaction demonstrates the potential of using Reinecke's salt to create intricate supramolecular architectures with unique magnetic properties. researchgate.net

Furthermore, research has demonstrated the self-assembly of an octadecametallic heterometallic cluster from zinc oxide, Reinecke's salt, and diethanolamine, showcasing the compound's utility in generating complex, high-nuclearity structures. researchgate.net These studies underscore a shift from the compound's traditional use towards its application in creating advanced materials with tailored properties. Future work in this area is expected to focus on controlling the dimensionality and topology of the resulting structures by modifying reaction conditions and employing various ancillary ligands.

Development of Advanced Spectroscopic and Analytical Probes

Ammonium peineckate monohydrate has long been utilized as a precipitating agent, but its future lies in the development of more sophisticated spectroscopic and analytical probes. The intense color of the Reinecke's salt anion, [Cr(NCS)₄(NH₃)₂]⁻, lends itself to colorimetric and spectrophotometric methods of analysis. researchgate.netacs.org

Recent studies have highlighted its application in the quantification of pharmaceuticals. For example, spectrophotometric and atomic absorption spectrometric (AAS) methods have been developed for the determination of cephalexin (B21000) and cephradine (B1668399) in dosage forms by reacting the drugs with Reinecke's salt. researchgate.net The resulting precipitate can be analyzed directly or indirectly to quantify the active pharmaceutical ingredient. researchgate.net Similarly, a colorimetric UV-vis method based on its reaction with Reinecke's salt under acidic conditions has been employed for the quantification of betaine. acs.org

The versatility of Reinecke's salt as an analytical reagent is further demonstrated in its use for the analysis of fluoroquinolone antibiotics through chromium-based quantification via Flame Atomic Absorption Spectrometry (F AAS). mdpi.com These methods have shown comparable accuracy to official analytical techniques, suggesting their potential for routine quality control applications. mdpi.com The development of these advanced analytical probes based on this compound offers a cost-effective and reliable alternative for the quantification of a wide range of analytes.

| Analyte | Analytical Method | Detection Principle |

| Cephalexin | Spectrophotometry, AAS | Precipitation reaction with Reinecke's salt |

| Cephradine | Spectrophotometry, AAS | Precipitation reaction with Reinecke's salt |

| Fluoroquinolones | Flame AAS | Precipitation and chromium-based quantification |

| Betaine | Colorimetric UV-vis | Complex formation with Reinecke's salt |

Application of Machine Learning and AI in Predicting Reactivity and Structure

The application of machine learning (ML) and artificial intelligence (AI) in predicting the reactivity and structure of coordination compounds is an emerging field with the potential to accelerate the discovery of new materials based on this compound. While direct ML studies on this specific compound are nascent, broader trends in computational chemistry are indicative of future directions.

For instance, density functional theory (DFT) has been used for the detailed prediction of zero-field splittings in transition metal complexes, a fundamental property influencing their magnetic and spectroscopic behavior. acs.org Although not strictly ML, these computational approaches generate large datasets that can be used to train ML models for more rapid and accurate predictions of electronic structure and reactivity.

In a related context, supervised machine-learning algorithms are being developed to optimize reaction conditions in flow chemistry, a field where precise control is paramount. vapourtec.com While a specific study mentions Reinecke's salt in its list of cited publications related to flow chemistry, the direct application of ML to predict its behavior is yet to be extensively explored. vapourtec.com The future in this domain will likely involve the development of ML models trained on experimental and computational data to predict the outcomes of self-assembly reactions involving Reinecke's salt, guiding the synthesis of novel supramolecular architectures with desired functionalities.

Expansion into Bio-Analytical Sensing and Environmental Remediation

The unique chemical properties of this compound are being leveraged for innovative applications in bio-analytical sensing and environmental remediation. Its ability to form stable precipitates with various organic molecules makes it a valuable component in the development of sensitive detection platforms.

In the realm of bio-analytical sensing, a significant development is the use of a Meldola's blue-Reinecke's salt (MBRS) mediator in a screen-printed electrochemical biosensor for the detection of pyrethroid pesticides. researchgate.net This biosensor demonstrated high sensitivity and accuracy in detecting compounds like tetramethrin, bifenthrin, λ-cyhalothrin, and deltamethrin, highlighting the potential of Reinecke's salt in creating robust and field-deployable analytical devices. researchgate.net

For environmental remediation, the photocatalytic properties of systems utilizing Reinecke's salt are being investigated. It has been used as a chemical actinometer to measure light intensity in the photocatalytic degradation of environmental pollutants. mdpi.comscispace.com For example, its use in determining the light intensity for the photocatalytic degradation of methylene (B1212753) blue and bisphenol A using a PANI/TiO₂ composite showcases its role in standardizing and optimizing remediation processes. mdpi.com Future research is anticipated to explore the direct incorporation of the [Cr(NCS)₄(NH₃)₂]⁻ moiety into photocatalytic materials to enhance their efficiency under visible light.

| Application Area | Specific Use | Target Contaminants/Analytes |

| Bio-Analytical Sensing | Component of a mediator in an electrochemical biosensor | Pyrethroid pesticides (tetramethrin, bifenthrin, etc.) |

| Environmental Remediation | Chemical actinometer for photocatalysis experiments | Methylene blue, bisphenol A, doxycycline |

Integration into Nanomaterials and Supramolecular Architectures for Enhanced Functionality

The integration of this compound into nanomaterials and supramolecular architectures is a key trend aimed at harnessing its unique properties for enhanced functionality. The [Cr(NCS)₄(NH₃)₂]⁻ anion serves as a versatile tecton, or building block, in the design of heteropolymetallic systems and coordination polymers. researchgate.net

The ability of Reinecke's salt to facilitate the self-assembly of complex structures is a cornerstone of this approach. Research has demonstrated the formation of one-dimensional coordination polymers and intricate hydrogen-bonded networks, leading to the creation of three-dimensional supramolecular frameworks. researchgate.net These architectures can exhibit interesting magnetic properties, such as weak antiferromagnetic interactions in Cu/Cr heterometallic complexes. researchgate.net

While the direct incorporation into the functional component of nanomaterials is still an area of active research, its use in systems involving nanomaterials is established. For example, in studies on the photocatalytic activity of PANI/TiO₂ composites, Reinecke's salt is used for actinometry, a critical step in evaluating the material's performance. mdpi.com The future direction points towards the design of novel nanomaterials where the chromium complex is an integral part, potentially acting as a photosensitizer or a magnetic component, thereby creating multifunctional materials for catalysis, sensing, or data storage.

Q & A

Q. What are the recommended methods for synthesizing and purifying ammonium reineckate monohydrate?

Ammonium reineckate monohydrate is synthesized by reacting chromium(III) salts with ammonium thiocyanate under controlled acidic conditions. A typical protocol involves dissolving chromium potassium sulfate in water, adding ammonium thiocyanate, and adjusting the pH to 1–2 with sulfuric acid. The product is crystallized by slow evaporation and purified via recrystallization in ethanol-water mixtures. Its primary application in research includes precipitating primary/secondary amines as insoluble complexes for isolation .

Q. Which analytical techniques are essential for characterizing ammonium reineckate monohydrate?

Key methods include:

- X-ray diffraction (XRD): Determines crystal structure and phase purity. Single-crystal XRD can resolve its monoclinic lattice (space group P2₁/n) with lattice parameters a = 15.027 Å, b = 6.459 Å, c = 15.484 Å, and β = 117.394° .

- Thermogravimetric analysis (TGA): Confirms monohydrate stoichiometry by measuring ~5.1% mass loss at 100–120°C corresponding to water release.

- UV-Vis spectroscopy: Identifies thiocyanate ligand transitions (λ~250–300 nm) and d-d transitions of Cr(III) (~500 nm) .

Q. How should researchers address solubility limitations in aqueous systems?

Solubility in water is moderate (~7.5 g/100 mL at 20°C) but decreases in polar organic solvents. For improved dissolution:

- Use warm water (40–50°C) with stirring.

- Adjust pH to 3–4 to stabilize the complex.

- Avoid prolonged heating to prevent ligand dissociation. For solubility studies, combine gravimetric analysis with conductivity measurements to track ionic species .

Q. What safety protocols are critical for handling this compound?

- Use PPE (gloves, goggles) to avoid skin/eye contact with chromium(III) and thiocyanate components.

- Work in a fume hood to prevent inhalation of dust.

- Store in airtight containers away from strong oxidizers.

- Follow institutional guidelines for hazardous waste disposal, particularly for chromium-containing residues .

Advanced Research Questions

Q. How can crystallographic data discrepancies be resolved in structural studies?

Discrepancies in lattice parameters or atomic positions often arise from hydration variability or measurement conditions. Validate data by:

- Comparing multiple datasets collected at 100–150 K to minimize thermal motion artifacts.

- Using software like ORTEP-3 to model displacement parameters and hydrogen bonding networks .

- Cross-referencing with spectroscopic data (e.g., IR peaks at 2060 cm⁻¹ for SCN⁻ ligands) .

Q. What experimental design principles optimize amine-precipitation assays using this reagent?

- pH control: Maintain pH 4–6 to ensure amine protonation without destabilizing the reineckate complex.

- Stoichiometric ratios: Use a 1:1 molar ratio of amine to reineckate to avoid excess ligand interference.

- Temperature: Conduct reactions at 0–4°C to enhance precipitate yield for volatile amines.

- Validation: Confirm precipitate composition via elemental analysis (Cr/N/S ratios) and mass spectrometry .

Q. How can researchers interpret conflicting reports on its hygroscopicity and stability?

Discrepancies often stem from environmental humidity or storage conditions. Methodological approaches include:

- Conducting dynamic vapor sorption (DVS) assays to quantify moisture uptake at 25°C/60% RH.

- Comparing TGA data across studies to identify dehydration thresholds.

- Storing samples in desiccators with P₂O₅ to isolate humidity effects .

Q. What strategies are effective in studying its interactions with biomolecules?

- Isothermal titration calorimetry (ITC): Quantify binding thermodynamics between reineckate and amine-containing proteins.

- Circular dichroism (CD): Monitor conformational changes in proteins upon complexation.

- Molecular docking: Model interactions using crystallographic data to predict binding sites .

Methodological Notes

- Data Contradiction Analysis: Always cross-validate findings using orthogonal techniques (e.g., XRD + spectroscopy).

- Advanced Instrumentation: Pair synchrotron XRD with neutron diffraction for hydrogen-bonding analysis in hydrated crystals .

- Statistical Optimization: Use response surface methodology (e.g., Box-Behnken design) to optimize synthesis yield and purity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.